[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate
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Overview
Description
[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a brominated oxane ring with multiple acetoxy groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable oxane derivative, followed by acetylation to introduce the acetoxy groups. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and acetylating agents like acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert acetoxy groups into hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiourea are employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-nucleophile bonds.
Scientific Research Applications
[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which [(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetoxy groups can participate in esterification reactions, while the bromine atom can engage in halogen bonding or be substituted by nucleophiles. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate can be compared with other similar compounds, such as:
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate: This compound shares a similar oxane ring structure but differs in the functional groups attached.
[(2S,3R,4R,5S)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate: This compound has a fluorine atom instead of bromine, which affects its reactivity and applications.
Properties
Molecular Formula |
C11H15BrO7 |
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Molecular Weight |
339.14 g/mol |
IUPAC Name |
[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate |
InChI |
InChI=1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9-,10+,11?/m1/s1 |
InChI Key |
AVNRQUICFRHQDY-NFLHVTIKSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1COC([C@H]([C@@H]1OC(=O)C)OC(=O)C)Br |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Br |
Origin of Product |
United States |
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